molecular formula C19H19NO2 B14606946 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester CAS No. 57901-09-4

1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester

Cat. No.: B14606946
CAS No.: 57901-09-4
M. Wt: 293.4 g/mol
InChI Key: TWQCZDQEEPXOHR-UHFFFAOYSA-N
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Description

1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, a propanoic acid moiety, and a phenylmethyl group.

Preparation Methods

The synthesis of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of 1H-Indole-3-propanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involved in cell signaling, inflammation, and apoptosis .

Comparison with Similar Compounds

1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be compared with other similar compounds, such as:

These compounds share the indole ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

57901-09-4

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

methyl 3-(1-benzylindol-3-yl)propanoate

InChI

InChI=1S/C19H19NO2/c1-22-19(21)12-11-16-14-20(13-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,14H,11-13H2,1H3

InChI Key

TWQCZDQEEPXOHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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